molecular formula C5H8NNaO3 B6603271 sodium 2-(3-hydroxyazetidin-1-yl)acetate CAS No. 2305255-25-6

sodium 2-(3-hydroxyazetidin-1-yl)acetate

Cat. No. B6603271
CAS RN: 2305255-25-6
M. Wt: 153.11 g/mol
InChI Key: SALVVYHCTSNXBF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-(3-hydroxyazetidin-1-yl)acetate, also known as sodium HA, is a sodium salt of the hydroxyazetidine carboxylic acid (HAc) molecule. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 150°C. Sodium HA is used in a variety of applications, from medical research to industrial production.

Scientific Research Applications

Sodium HA has a variety of scientific research applications. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and anticoagulants. It is also used as a reagent in organic synthesis and as a catalyst in chemical reactions. Furthermore, sodium 2-(3-hydroxyazetidin-1-yl)acetate HA has been used as a model compound to study the structure and reactivity of other hydroxyazetidine derivatives.

Mechanism of Action

Sodium HA acts as a proton acceptor, which means that it can accept a proton from a molecule and form a new bond. This process is known as protonation and is the basis for many chemical reactions. The protonation of sodium 2-(3-hydroxyazetidin-1-yl)acetate HA can lead to the formation of new molecules, which can be used in a variety of applications.
Biochemical and Physiological Effects
Sodium HA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has been shown to have anti-inflammatory and anticoagulant effects. Furthermore, sodium 2-(3-hydroxyazetidin-1-yl)acetate HA has been shown to modulate the activity of enzymes and receptors involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

Sodium HA is a relatively easy to use reagent in laboratory experiments. It is soluble in water and has a relatively low melting point, which makes it easy to use in a variety of experiments. Furthermore, it is non-toxic and does not have any known side effects. However, sodium 2-(3-hydroxyazetidin-1-yl)acetate HA is not very stable in acidic or basic conditions and can be easily degraded by light and heat.

Future Directions

There are a number of potential future directions for research involving sodium 2-(3-hydroxyazetidin-1-yl)acetate HA. It could be used as a model compound to study the structure and reactivity of other hydroxyazetidine derivatives. Furthermore, it could be used to develop new pharmaceuticals, such as antibiotics, anti-inflammatory drugs, and anticoagulants. Additionally, it could be used to study the biochemical and physiological effects of hydroxyazetidine derivatives. Finally, it could be used to develop new catalysts for chemical reactions.

Synthesis Methods

Sodium HA can be synthesized from the reaction of hydroxyazetidine carboxylic acid (HAc) with sodium 2-(3-hydroxyazetidin-1-yl)acetate hydroxide. The reaction between HAc and sodium 2-(3-hydroxyazetidin-1-yl)acetate hydroxide produces sodium 2-(3-hydroxyazetidin-1-yl)acetate HA and water as by-products. The reaction is typically carried out in aqueous solution at a temperature of approximately 80°C. The reaction is complete within a few hours.

properties

IUPAC Name

sodium;2-(3-hydroxyazetidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.Na/c7-4-1-6(2-4)3-5(8)9;/h4,7H,1-3H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALVVYHCTSNXBF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(3-hydroxyazetidin-1-yl)acetate

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